molecular formula C10H12N5O10P2-3 B1240645 Adenosine-diphosphate

Adenosine-diphosphate

Cat. No.: B1240645
M. Wt: 424.18 g/mol
InChI Key: XTWYTFMLZFPYCI-KQYNXXCUSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine diphosphate (ADP), with the molecular formula C₁₀H₁₅N₅O₁₀P₂ and a molecular weight of 427.203 g/mol, is a nucleotide critical to cellular energy transfer and metabolic regulation . Structurally, ADP consists of adenosine (adenine + ribose) linked to two phosphate groups via high-energy phosphoanhydride bonds. It is biosynthesized through the hydrolysis of adenosine triphosphate (ATP), releasing energy for cellular processes, and serves as a precursor for ATP regeneration via oxidative phosphorylation or substrate-level phosphorylation .

ADP also functions as a signaling molecule, modulating platelet aggregation through P2Y₁ and P2Y₁₂ receptors , and regulates enzymes like ribonucleotide reductase (RNR), which is essential for DNA synthesis . Approximately 40% of cellular ADP is complexed with magnesium ions (Mg²⁺) under physiological conditions, a feature that influences its reactivity and interaction with enzymes .

Properties

Molecular Formula

C10H12N5O10P2-3

Molecular Weight

424.18 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/p-3/t4-,6-,7-,10-/m1/s1

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-K

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N

Origin of Product

United States

Scientific Research Applications

Bioenergetics and Energy Metabolism

Energy Transfer Mechanism

ADP is central to the process of energy transfer in biological systems. It is formed when adenosine triphosphate (ATP) loses a phosphate group during metabolic reactions. This dephosphorylation releases approximately 30.5 kJ/mol of energy, which is utilized for various cellular functions, including muscle contraction and biosynthesis . The regeneration of ATP from ADP occurs through several pathways:

  • Substrate-Level Phosphorylation : Direct transfer of a phosphate group to ADP during glycolysis and the citric acid cycle.
  • Oxidative Phosphorylation : Involves electron transport chains in mitochondria where ADP is phosphorylated to ATP using energy derived from electron transfer .

Role in Platelet Activation

Platelet Function and Coagulation

ADP plays a pivotal role in hemostasis by mediating platelet activation. Upon vascular injury, platelets release ADP from their dense granules, which then binds to specific purinergic receptors (P2Y1 and P2Y12) on the platelet surface. This binding leads to:

  • Platelet Aggregation : ADP enhances the aggregation of platelets, crucial for forming a stable blood clot.
  • Signal Amplification : ADP acts as a cofactor that amplifies the response to other agonists like thrombin .

Research has demonstrated that targeting ADP receptors can effectively inhibit excessive platelet aggregation, offering therapeutic avenues for cardiovascular diseases .

Tissue Repair and Wound Healing

Accelerating Wound Healing

Recent studies have highlighted the role of ADP in promoting wound healing, particularly in diabetic models. ADP application has been shown to:

  • Enhance Tissue Formation : Local application of ADP accelerates cutaneous wound healing by improving new tissue formation and collagen deposition.
  • Modulate Inflammatory Response : ADP reduces reactive oxygen species levels and promotes the proliferation of fibroblasts and keratinocytes, essential for effective tissue repair .

The mechanism involves activation of P2Y receptors that mediate cellular responses critical for wound resolution and healing .

Innovative Therapeutic Strategies

Mitochondrial Transfer and Cell Rescue

Recent findings indicate that extracellular ADP can trigger mitochondrial transfer between cells under stress conditions. This process helps restore energy metabolism in compromised cells by enhancing mitochondrial function . Such insights suggest potential therapeutic applications for conditions characterized by cellular stress or metabolic dysfunction.

Summary Table of Applications

Application Area Description Key Findings/References
BioenergeticsCentral role in ATP regeneration through phosphorylation processes
Platelet ActivationMediates platelet aggregation via purinergic signaling pathways
Wound HealingAccelerates tissue repair through enhanced cell proliferation and reduced inflammation
Mitochondrial TransferFacilitates energy metabolism recovery in stressed cells

Chemical Reactions Analysis

Hydrolysis and Energy Release

ADP is formed through ATP hydrolysis, a reaction central to energy metabolism:
ATP+H2OADP+HPO42+H+ΔGrxn=30.5textkJmol\text{ATP}+\text{H}_2\text{O}\rightarrow \text{ADP}+\text{HPO}_4^{2-}+\text{H}^+\quad \Delta G^\circ_{\text{rxn}}=-30.5\\text{kJ mol}

Under physiological conditions (37°C, pH 7.0), the Gibbs free energy (ΔG) of ATP hydrolysis in human erythrocytes ([ATP] = 2.25 mM, [ADP] = 0.25 mM, [HPO42_4^{2-}] = 1.65 mM) remains negative (-46.2 kJ/mol), confirming spontaneity . This reaction drives energy-dependent processes like muscle contraction and ion transport .

Phosphorylation to ATP

ADP is rephosphorylated to ATP via:

  • Substrate-level phosphorylation : Direct transfer of phosphate groups during glycolysis .

  • Oxidative phosphorylation : Electron transport chain-driven ATP synthesis in mitochondria, producing ~26 ATP per glucose molecule .

  • Photophosphorylation : Light-dependent ATP synthesis in chloroplasts .

Mg2+^{2+} ions stabilize ADP’s triphosphate chain during these reactions, with molecular dynamics simulations showing Mg2+^{2+} forms pyramidal coordination complexes with ADP’s phosphate oxygens .

NAD+^++ Metabolism

ADP-ribose is an intermediate in NAD+^+ catabolism via NAD(P)+^+ nucleosidase:
NAD+ADP ribose+nicotinamide\text{NAD}^+\rightarrow \text{ADP ribose}+\text{nicotinamide}
This reaction modulates calcium signaling and protein ADP-ribosylation .

Kinase/ATPase Assays

The ADP-Glo assay quantifies kinase activity by measuring ADP production:

  • ATP → ADP + Pi_i (enzyme-catalyzed)

  • ADP → ATP (luciferase-mediated)

  • ATP + luciferin → light (proportional to initial ADP) .

This method detects activities at ≤1 nM enzyme concentrations, critical for drug discovery .

Magnesium-Dependent Structural Dynamics

Mg2+^{2+} binding significantly alters ADP’s solution behavior :

Parameter0 Mg2+^{2+}1 eq Mg2+^{2+}Change (%)
Translational diffusion4.2 × 106^{-6} cm2^2/s3.1 × 106^{-6} cm2^2/s-26.2%
Spin-lattice relaxation0.45 s1^{-1}0.68 s1^{-1}+51.1%

Mg2+^{2+} induces extended ADP conformations, enhancing phosphate group interactions critical for enzymatic recognition .

Physiological Modulation

  • Muscle contraction : ADP stimulates actomyosin dissociation (Kd_d = 0.8 μM), an effect inhibited by ethanol (-42% activity at 100 mM) .

  • Platelet activation : ADP binding to P2Y receptors triggers shape change (EC50_{50} = 0.3 μM) and aggregation, pivotal in hemostasis .

ADP’s chemical versatility enables its central role in bioenergetics and signaling. Recent synthetic breakthroughs and mechanistic insights into Mg2+^{2+} coordination have expanded tools for probing ADP-dependent processes, with implications for metabolic disease research and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with ATP and AMP

ADP is part of the adenosine phosphate series, which includes:

Compound Phosphate Groups Molecular Weight (g/mol) Mg²⁺ Complexation (%) Key Role
ATP 3 507.18 85% Primary energy carrier; phosphate donor in phosphorylation
ADP 2 427.20 40% Intermediate in ATP/AMP interconversion; enzyme allosteric modulator
AMP 1 347.22 5% Signal transduction (e.g., AMP-activated protein kinase)
  • ATP vs. ADP : ATP’s third phosphate group enables it to donate energy via hydrolysis (ΔG ≈ -30.5 kJ/mol), whereas ADP primarily acts as an intermediate. ATP is 10-fold more reactive than ADP in starch synthesis reactions .
  • ADP vs. AMP : AMP lacks the second phosphate group, reducing its capacity for energy transfer. ADP’s higher Mg²⁺ binding capacity (40% vs. 5%) enhances its role in Mg²⁺-dependent enzymatic processes, such as UDP-glucose pyrophosphorylase activity .

Comparison with Cytidine Diphosphate (CDP)

ADP and CDP are substrates for ribonucleotide reductase (RNR), which converts ribonucleotides to deoxyribonucleotides. Key differences include:

Parameter ADP Reductase Activity CDP Reductase Activity
Optimal Mg²⁺ 0.1 mM (higher concentrations inhibitory) 3–4 mM
Solvent Sensitivity Inhibited by dimethylformamide/DMSO Insensitive to solvents
Allosteric Regulation Inhibited by dATP Inhibited by dATP
Enzyme Specificity Requires distinct catalytic subunits in RNR
  • Mechanistic Divergence : Despite shared regulation by dATP, ADP and CDP reductase activities in Ehrlich tumor cells are catalyzed by separate enzymes, as evidenced by variable CDP:ADP activity ratios during purification .

Role in Apoptosis and Disease

  • PARP Cleavage : Poly-ADP-ribose polymerase (PARP), which uses NAD⁺ to synthesize ADP-ribose polymers, is cleaved during apoptosis. Dinaciclib (CDK9 inhibitor) enhances PARP cleavage in TRAIL-induced apoptosis .
  • Platelet Dysfunction : In leptospirosis, impaired ADP-induced platelet activation correlates with bleeding diathesis, underscoring ADP’s role in hemostasis .

Preparation Methods

Substrate-Level Phosphorylation

Substrate-level phosphorylation directly synthesizes ADP during glycolysis and the citric acid cycle. For example, in glycolysis, the enzyme pyruvate kinase catalyzes the transfer of a phosphate group from phosphoenolpyruvate to ADP, yielding ATP. Conversely, ATP hydrolysis regenerates ADP, maintaining cellular energy equilibrium. This reversible reaction is foundational for in vitro ADP preparation using purified enzymes such as hexokinase or creatine kinase.

Oxidative Phosphorylation

Mitochondrial oxidative phosphorylation couples ADP synthesis to electron transport chain activity. Here, ATP synthase catalyzes ADP phosphorylation using a proton gradient generated by NADH and FADH₂ oxidation. In vitro replication of this process requires isolated mitochondria or reconstituted enzyme complexes, with yields dependent on oxygen availability and substrate concentrations.

Photophosphorylation

In photosynthetic organisms, ADP is synthesized via photophosphorylation in chloroplasts. Light-driven electron transport establishes a proton gradient across thylakoid membranes, enabling ATP synthase to phosphorylate ADP. This mechanism is less commonly replicated in laboratory settings due to its reliance on intact photosynthetic machinery.

Chemical Synthesis Methods

Chemical synthesis of ADP involves enzymatic and organic chemistry approaches, offering precise control over stereochemistry and phosphorylation states.

Enzymatic Approaches

Enzymatic synthesis leverages purified kinases and phosphatases to phosphorylate adenosine monophosphate (AMP) or dephosphorylate ATP. For instance, adenylate kinase catalyzes the reversible transfer of a phosphate group between two ADP molecules to form ATP and AMP. This method is highly specific but requires costly cofactors like ATP and magnesium ions.

A breakthrough in enzymatic synthesis involves multi-enzyme systems for de novo ADP production. As demonstrated by Matsuo et al., a combination of NAD⁺ biosynthesis enzymes and pentose phosphate pathway components enables ADP synthesis from glucose and ATP precursors. This system achieved an 8% yield based on ATP input, comparable to in vitro RNA transcription efficiency.

Organic Synthesis Techniques

Organic synthesis routes address challenges in regioselective phosphorylation and glycosidic bond formation. A 2022 study detailed a 10-step synthesis of poly(ADP-ribose) branched structures, employing α-1,2-cis-selective ribofuranosylation and late-stage phosphorylation (Table 1). Key steps included:

  • Thiophilic bismuth-promoted glycosylation for α-1,2-cis linkages.

  • Chemoselective phosphorylation using phosphorus oxychloride.

  • Deprotection via hydrogenolysis to yield pure ADP derivatives.

This method achieved a 6.1% overall yield, underscoring the efficiency of iterative glycosylation and modular phosphorylation.

Table 1: Key Parameters in Organic ADP Synthesis

ParameterValue/DescriptionReference
Glycosylation selectivityα-1,2-cis (15.7:1 α/β ratio)
Phosphorylation efficiency>90% regioselectivity
Overall yield6.1%

Laboratory Preparation Protocols

Stock Solution Preparation

Bioblast’s protocol for 500 mM ADP stock solution is widely adopted for biochemical assays:

  • Neutralization : Dissolve 1 g ADP in 2.3 mL H₂O, neutralize with 5 M KOH (≈900 µL).

  • Magnesium complexation : Add 243.96 mg MgCl₂ to stabilize ADP, resolving precipitates via stirring.

  • pH adjustment : Adjust to pH 7.0 with KOH, ensuring clarity after each addition.

  • Storage : Aliquot into 0.2 mL portions; store at -80°C for long-term stability.

This protocol minimizes Mg²⁺-free ADP, which can inhibit kinase assays.

Purification Techniques

Purification of chemically synthesized ADP involves trichloroacetic acid (TCA) precipitation and gel filtration chromatography. TCA precipitates proteins, leaving ADP in solution, while gel filtration (e.g., Sephadex G-25) separates ADP from nucleotides based on molecular weight. Reverse-phase HPLC with C18 columns further resolves ADP from AMP and ATP, using a gradient of 10–50% methanol in ammonium acetate buffer.

Analytical Methods for ADP Characterization

Spectrophotometric Assays

Colorimetric assays quantify ADP via coupled enzyme reactions. For example, ADP conversion to ATP by pyruvate kinase, followed by NADH oxidation in a lactate dehydrogenase system, allows absorbance monitoring at 340 nm. This method detects ADP concentrations as low as 0.04 mM.

Chromatographic Methods

High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection achieves nanomolar ADP sensitivity. A 2012 study reported baseline separation of ADP, ATP, and AMP using a CarboPac PA1 column with a 0.1–0.5 M NaOH gradient.

Industrial and Large-Scale Production

Fermentation Techniques

Industrial ADP production employs Escherichia coli strains overexpressing adenylate kinase. Fed-batch fermentation with glycerol as a carbon source yields ~20 g/L ADP, with downstream processing recovering 70–80% product.

Downstream Processing

Tangential flow filtration (TFF) concentrates fermentation broths, while ion-exchange chromatography (e.g., DEAE-Sepharose) isolates ADP from cellular debris. Lyophilization produces stable ADP powders with <1% ATP contamination.

Table 2: Industrial ADP Production Metrics

ParameterValueReference
Fermentation yield20 g/L
Recovery rate70–80%
Purity post-lyophilization>99%

Q & A

Q. How do researchers model ADP’s thermodynamic contributions to condensation reactions in prebiotic chemistry simulations?

  • Answer : Ab initio molecular dynamics (AIMD) simulations at 298 K and 1 atm model ADP’s phosphorylation energetics. Experimental validation uses ³¹P-NMR to track phosphate transfer in micellar systems mimicking early Earth conditions .

Methodological Notes

  • Statistical Analysis : ANOVA with Tukey’s HSD test is standard for comparing ADP-related metabolic data across ≥3 groups .
  • Safety Protocols : ADP handling requires PPE (gloves, goggles) due to respiratory irritation risks. In case of exposure, rinse with water for 15 minutes and consult safety data sheets .
  • Data Reproducibility : Cross-validate results using orthogonal methods (e.g., enzymatic assays + MS) and adhere to IUPAC nomenclature for consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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